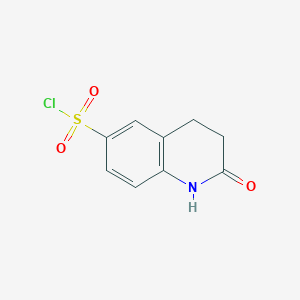

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHXBNAKSHNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407032 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66657-42-9 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-1,2,3,4-tetrahydro-6-quinolinesulfonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

CAS Number: 66657-42-9

This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a reactive chemical intermediate that serves as a crucial building block in the synthesis of a variety of compounds, most notably sulfonamide derivatives. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 66657-42-9 |

| Molecular Formula | C₉H₈ClNO₃S |

| Molecular Weight | 245.68 g/mol |

| Melting Point | 209-212 °C (decomposes) |

| Appearance | Solid |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[1] |

| Solubility | Soluble in many organic solvents. Reacts with water. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the 2-oxo-1,2,3,4-tetrahydroquinoline core.

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid

Principle: The tetrahydroquinoline core is sulfonated using concentrated sulfuric acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-oxo-1,2,3,4-tetrahydroquinoline.

-

Carefully add concentrated sulfuric acid (H₂SO₄).

-

Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled mixture onto crushed ice with stirring.

-

The sulfonic acid derivative will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid.

Synthesis of this compound

Principle: The sulfonic acid is converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid from the previous step.

-

Add thionyl chloride (SOCl₂) in excess.

-

Heat the reaction mixture to reflux (approximately 70°C) and maintain for 3 hours.[2]

-

Monitor the reaction for the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]

Application in Drug Discovery: Activation of Pyruvate Kinase M2 (PKM2)

The this compound scaffold is a key component in the synthesis of potent activators of the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a critical enzyme in cancer metabolism, and its activation is a promising therapeutic strategy.

Derivatives, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as a significant chemotype for PKM2 activation.[3] These compounds promote the tetrameric form of PKM2, increasing its enzymatic activity. This enhanced activity alters the metabolic flux in cancer cells, leading to a reduction in the availability of glycolytic intermediates necessary for biosynthesis and cell proliferation.[1]

Signaling Pathway of PKM2 Activation

The activation of PKM2 by small molecules, such as derivatives of this compound, has a significant impact on cellular metabolism. The following diagram illustrates the simplified signaling pathway.

Caption: Allosteric activation of PKM2 by sulfonamide derivatives.

Experimental Protocol: Synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Principle: A nucleophilic substitution reaction between this compound and a desired aniline or amine in the presence of a base.

Experimental Protocol:

-

Dissolve the desired aniline or amine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow for Synthesis and Screening of PKM2 Activators

The following diagram outlines a typical workflow for the synthesis of a library of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives and their subsequent screening for PKM2 activation.

References

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, provides a step-by-step synthesis protocol, and outlines its application in the development of novel therapeutics, specifically as a precursor to activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.

Compound Profile

This compound is a reactive chemical intermediate that serves as a crucial building block in medicinal chemistry. Its structure combines a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold with a sulfonyl chloride functional group, making it an ideal starting material for the synthesis of a diverse range of sulfonamide derivatives.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 245.68 g/mol | [1] |

| Molecular Formula | C₉H₈ClNO₃S | [1] |

| CAS Number | 66657-42-9 | [1] |

| Melting Point | 209-212 °C (decomposes) | |

| Appearance | Reported as a solid | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 1,2,3,4-tetrahydroquinolin-2-one. This involves an initial sulfonation of the aromatic ring followed by chlorination of the resulting sulfonic acid. Subsequently, the sulfonyl chloride can be used to synthesize a library of sulfonamide compounds.

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1,2,3,4-tetrahydroquinolin-2-one.

-

Carefully add concentrated sulfuric acid (H₂SO₄) to the flask.

-

Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring.

-

After 4 hours, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled mixture into a beaker of ice water with stirring.

-

The sulfonic acid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid.

Synthesis of this compound

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid in thionyl chloride (SOCl₂).

-

Heat the mixture to reflux (approximately 70°C) and maintain for 3 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]

Synthetic pathway for the target compound.

Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

Experimental Protocol:

-

Dissolve the desired aniline derivative (1.1 equivalents) in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If using dichloromethane as a solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

If using pyridine as a solvent, remove the pyridine under reduced pressure and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer as described in the previous step.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

General workflow for sulfonamide synthesis.

Application in Drug Discovery: Targeting Pyruvate Kinase M2 (PKM2)

Derivatives of this compound, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in glycolysis and is predominantly expressed in cancer cells, where it plays a crucial role in metabolic reprogramming to support rapid cell proliferation.

In cancer cells, PKM2 typically exists in a less active dimeric form, which diverts glycolytic intermediates into biosynthetic pathways. The activation of PKM2 by small molecules, such as the aforementioned sulfonamides, promotes the formation of the more active tetrameric form. This shift in equilibrium enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby redirecting metabolic flux back towards ATP production and away from anabolic pathways, which can inhibit cancer cell growth.

PKM2 Activation Signaling Pathway

The following diagram illustrates the simplified signaling pathway of PKM2 activation by small molecule activators derived from this compound.

PKM2 activation by small molecules.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of biologically active molecules. Its straightforward preparation and high reactivity make it an important tool for medicinal chemists. The successful application of its derivatives as activators of PKM2 highlights the potential of this scaffold in the development of novel anti-cancer therapies. This guide provides the foundational knowledge for researchers to utilize this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, is a privileged motif found in numerous biologically active molecules. The incorporation of a reactive sulfonyl chloride group at the 6-position makes it a versatile intermediate for the synthesis of a diverse range of sulfonamide derivatives, which are widely explored for various therapeutic applications. This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological significance of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 66657-42-9 | [1] |

| Molecular Formula | C₉H₈ClNO₃S | [1] |

| Molecular Weight | 245.68 g/mol | [1] |

| Melting Point | 209-212 °C (decomposes) | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

| Storage | Store in a cool, dry place | [2] |

Synthesis and Purification

General Synthetic Workflow

A plausible synthetic route is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Caption: General Synthetic Workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

-

1,2,3,4-Tetrahydroquinolin-2-one

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinolin-2-one in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization, likely from a solvent such as ethanol or an ethanol-water mixture.

General Recrystallization Workflow:

Caption: General workflow for purification by recrystallization.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring, and the methylene protons of the tetrahydroquinoline ring. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the tetrahydroquinoline core. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the lactam, and the S=O stretches of the sulfonyl chloride group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Biological Significance and Signaling Pathways

The biological activity of this compound itself has not been extensively reported. However, its sulfonamide derivatives have shown significant potential as modulators of key biological targets. Notably, the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold has been identified as an activator of the M2 isoform of pyruvate kinase (PKM2).[3][4][5]

PKM2 is a key enzyme in the glycolytic pathway and is a critical regulator of cancer cell metabolism. In many cancer cells, PKM2 is predominantly found in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways to support rapid cell proliferation (the Warburg effect).[6][7][8] Small molecule activators of PKM2 can promote the formation of its more active tetrameric form, thereby redirecting glucose metabolism towards energy production and away from biosynthesis, which can inhibit tumor growth.[6][7][8]

The PKM2 Signaling Pathway in Cancer

The activation of PKM2 by compounds derived from this compound would likely interfere with the metabolic reprogramming that is characteristic of cancer cells. The following diagram illustrates the central role of PKM2 in cancer metabolism and the potential point of intervention for activators.

Caption: The role of PKM2 in cancer metabolism and the mode of action for PKM2 activators.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have shown promise as activators of PKM2, a key target in cancer therapy. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its potential in drug discovery and development. This technical guide provides a foundational understanding of its properties and significance to aid researchers in this endeavor.

References

- 1. This compound - CAS:66657-42-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound, 500MG | Labscoop [labscoop.com]

- 3. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase [dspace.mit.edu]

- 5. Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Synthesis of Quinoline-Based Sulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of quinoline-based sulfonyl chlorides. These compounds are pivotal intermediates in the development of a wide range of biologically active molecules, particularly sulfonamides, which are of significant interest in medicinal chemistry. This guide details the primary synthetic routes, presents quantitative data for key reactions, and offers detailed experimental protocols.

Introduction to Quinoline-Based Sulfonyl Chlorides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a sulfonyl chloride group onto this scaffold provides a reactive handle for the synthesis of diverse derivatives, most notably sulfonamides. Quinoline sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of the quinoline-based sulfonyl chloride is, therefore, a critical first step in the exploration of this chemical space.

The primary methods for the synthesis of quinoline-based sulfonyl chlorides involve the direct chlorosulfonation of the quinoline ring or the conversion of a pre-existing sulfonic acid to the corresponding sulfonyl chloride. The choice of method often depends on the substitution pattern of the quinoline starting material and the desired regioselectivity of the sulfonyl chloride group.

Key Synthetic Methodologies

The two predominant approaches for the synthesis of quinoline-based sulfonyl chlorides are direct chlorosulfonation and a two-step procedure involving the initial formation of a sulfonic acid followed by chlorination.

Direct Chlorosulfonation (One-Step Method)

Direct chlorosulfonation is a widely employed method that utilizes chlorosulfonic acid (ClSO₃H) to introduce a sulfonyl chloride group onto the quinoline ring in a single step. This electrophilic aromatic substitution reaction is typically performed at or below room temperature. The regioselectivity of the reaction is influenced by the electronic properties of the substituents on the quinoline ring. Electron-rich quinolines tend to undergo sulfonation more readily than electron-deficient ones.

Two-Step Method via Sulfonic Acid Intermediate

An alternative approach involves the initial sulfonation of the quinoline ring to form a quinoline sulfonic acid. This intermediate is then isolated and subsequently treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the desired sulfonyl chloride. This two-step method can be advantageous when the direct chlorosulfonation is sluggish or results in a mixture of products.

Quantitative Data on Synthesis

The following tables summarize the available quantitative data for the synthesis of various quinoline-based sulfonyl chlorides.

| Starting Material | Product | Reagents | Reaction Conditions | Yield (%) | Reference |

| Quinoline | Quinoline-8-sulfonyl chloride | 1. Chlorosulfonic acid 2. Thionyl chloride | 1. 100-160 °C 2. 50-80 °C | High Purity | [1] |

| 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-sulfonyl chloride | Chlorosulfonic acid | Room temperature, 24 h | Not specified | [2] |

| Quinoline N-oxide | 2-Tosylquinoline | p-Toluenesulfonyl chloride, CS₂, Et₂NH | Room temperature, 15-30 min | 55-67 | [3] |

| 3-Methylquinoline N-oxide | 3-Methyl-2-tosylquinoline | p-Toluenesulfonyl chloride, CS₂, Et₂NH | Room temperature, 15-30 min | 72 | [3] |

| 4-Chloroquinoline N-oxide | 4-Chloro-2-tosylquinoline | p-Toluenesulfonyl chloride, CS₂, Et₂NH | Room temperature, 15-30 min | 69 | [3] |

| 6-Isopropylquinoline N-oxide | 6-Isopropyl-2-tosylquinoline | p-Toluenesulfonyl chloride, CS₂, Et₂NH | Room temperature, 15-30 min | 73 | [3] |

Experimental Protocols

Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride[2]

Reagents and Equipment:

-

8-Hydroxyquinoline

-

Chlorosulfonic acid

-

Ice bath

-

Round-bottom flask with a stirrer

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Place 8-hydroxyquinoline (1.0 eq) in a round-bottom flask and cool it in an ice bath.

-

Slowly add chlorosulfonic acid (5.0 eq) dropwise to the flask with constant stirring.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 8-hydroxyquinoline-5-sulfonyl chloride.

-

Further purification can be achieved by recrystallization if necessary.

Synthesis of Quinoline-8-sulfonyl Chloride[1]

Reagents and Equipment:

-

Quinoline

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dimethylformamide (optional)

-

Heating mantle with temperature control

-

Round-bottom flask with a reflux condenser and stirrer

-

Ice water

Procedure:

-

React quinoline with 5 to 8 molar equivalents of chlorosulfonic acid at a temperature between 100 °C and 160 °C until the quinoline is substantially consumed, forming a mixture of quinoline sulfonic acid and quinoline chlorosulfonated product.

-

To this mixture, add 1 to 10 molar equivalents of thionyl chloride (relative to the sulfonic acid content), optionally in the presence of dimethylformamide.

-

Heat the reaction mixture to a temperature between 50 °C and 80 °C for 1 to 10 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the quinoline-8-sulfonyl chloride.

-

Isolate the solid product by filtration and wash it with cold water.

-

The product can be further purified by recrystallization.

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of quinoline-based sulfonyl chlorides and their subsequent conversion to sulfonamides.

Caption: General workflows for the synthesis of quinoline-based sulfonyl chlorides.

Caption: Logical workflow from starting material to final drug development candidate.

Conclusion

The synthesis of quinoline-based sulfonyl chlorides is a fundamental process in the development of novel therapeutic agents. The choice between direct chlorosulfonation and a two-step approach via a sulfonic acid intermediate allows for flexibility in synthesizing a wide range of derivatives. This guide provides researchers and drug development professionals with the necessary technical information, including quantitative data and detailed experimental protocols, to effectively synthesize these valuable intermediates. The provided workflows offer a clear visual representation of the synthetic pathways, aiding in the planning and execution of these important chemical transformations.

References

A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Synthesis, Properties, and Application in the Development of Pyruvate Kinase M2 Activators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of potent small molecule activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer therapy. This document details the compound's chemical properties, provides a step-by-step experimental protocol for its synthesis, and outlines its application in the preparation of biologically active 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. Furthermore, it visualizes the relevant synthetic workflow and the targeted biological signaling pathway using detailed diagrams.

Introduction

This compound, with the IUPAC name This compound , is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structure combines a tetrahydroquinoline core with a reactive sulfonyl chloride group, making it a versatile building block for the synthesis of a variety of sulfonamide derivatives.

Notably, this compound serves as a crucial precursor for a class of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides that have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2).[1][2][3][4] PKM2 is a key enzyme in the glycolytic pathway and is predominantly expressed in cancer cells, where it typically exists in a less active dimeric form, promoting anabolic metabolism and tumor growth.[1][3] Small molecule activators that stabilize the more active tetrameric form of PKM2 can shift cancer cell metabolism away from biosynthesis and towards catabolism, representing a novel therapeutic strategy.[3][5]

This guide provides an in-depth resource for researchers working on the synthesis and evaluation of PKM2 activators and other compounds derived from this versatile intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinesulfonyl chloride, 6-(chlorosulfonyl)-3,4-dihydroquinolin-2(1H)-one | |

| CAS Number | 66657-42-9 | |

| Molecular Formula | C₉H₈ClNO₃S | |

| Molecular Weight | 245.68 g/mol | |

| Melting Point | 209-212 °C (decomposes) | |

| Appearance | Solid | |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent conversion to biologically active sulfonamides.

Synthesis of this compound

The synthesis of the title compound involves a two-step process starting from 3,4-dihydroquinolin-2(1H)-one.

Step 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one

A general method for the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline core involves the cyclization of appropriate precursors. Various synthetic routes have been described in the literature.[6]

Step 2: Chlorosulfonation of 3,4-dihydroquinolin-2(1H)-one

To be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a stirred solution of chlorosulfonic acid (5.0 equivalents) at 0 °C, add 3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to afford this compound.

Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

The following is a general procedure for the synthesis of the target sulfonamides, as adapted from the literature.[1]

-

To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add the desired aniline (1.1 equivalents).

-

Add a suitable base, such as triethylamine or pyridine (1.5 equivalents), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflow and the targeted biological pathway.

References

- 1. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase [dspace.mit.edu]

- 2. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. core.ac.uk [core.ac.uk]

- 5. Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

An In-depth Technical Guide to the Stability and Storage of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 66657-42-9). Due to its reactive nature, proper handling and storage are critical to ensure its integrity for research and development applications, particularly in the synthesis of novel pharmaceutical compounds.

Compound Overview

This compound is a key synthetic intermediate. The presence of the highly reactive sulfonyl chloride group allows for its use in the straightforward synthesis of a diverse range of sulfonamide derivatives. This has made it a valuable building block in medicinal chemistry, for instance, in the development of pyruvate kinase M2 (PKM2) activators, which are of interest in cancer metabolism research. Given its high reactivity, understanding its stability profile is paramount for its effective use.

Stability Profile and Degradation Pathways

The primary factor governing the stability of this compound is the electrophilicity of the sulfonyl chloride moiety, which makes it susceptible to nucleophilic attack, particularly by water.

Key Instability Factors:

-

Moisture/Hydrolysis: This is the most significant cause of degradation. The compound is moisture-sensitive and will readily hydrolyze to the corresponding 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid. This reaction is often rapid, especially in the presence of ambient humidity.

-

Corrosivity: The compound is corrosive to metals. Water hydrolyzes the material, liberating acidic gas which can generate flammable hydrogen gas in contact with metal surfaces[1]. Therefore, storage in metal containers is not recommended[1].

The primary degradation pathway via hydrolysis is illustrated below.

Recommended Storage and Handling

To maintain the quality and reactivity of this compound, strict adherence to appropriate storage and handling conditions is essential. The following table summarizes the recommended practices based on available safety data sheets and supplier information.

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C[1][2] | To minimize thermal degradation and slow down potential hydrolytic decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon)[1][2] | To exclude atmospheric moisture and oxygen, preventing hydrolysis. |

| Container | Tightly closed, corrosive-resistant container with a resistant inner liner[1]. Avoid metal containers[1]. | To prevent moisture ingress and corrosion. The compound is corrosive to metals[1]. |

| Handling | Handle under nitrogen, protect from moisture[1]. Use in a well-ventilated area or under a fume hood. | To prevent exposure to atmospheric moisture and ensure operator safety from respiratory irritation[1]. |

| Incompatibilities | Water, strong oxidizing agents, strong acids. | To prevent rapid decomposition and potentially hazardous reactions. |

Experimental Protocol: Stability Assessment

While specific quantitative stability studies for this compound are not publicly available, a general protocol for assessing its stability can be designed based on standard pharmaceutical industry practices. This protocol aims to evaluate the impact of temperature and humidity on the compound's purity over time.

Objective

To determine the degradation profile of this compound under accelerated and long-term storage conditions and to identify the primary degradation product.

Materials and Equipment

-

This compound (high purity)

-

Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Inert gas (Nitrogen or Argon)

-

Type I glass vials with Teflon-lined caps

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The logical flow of the stability testing process is outlined below.

Methodology

-

Initial Analysis (T=0): A sample of the compound is analyzed immediately upon receipt to establish its initial purity and impurity profile. This serves as the baseline.

-

Sample Preparation: Aliquot approximately 10-20 mg of the compound into multiple glass vials. Purge each vial with nitrogen or argon before sealing tightly.

-

Storage: Place the prepared vials into the stability chambers set at the desired conditions (e.g., 2-8°C as control, 25°C/60% RH for long-term, and 40°C/75% RH for accelerated stability).

-

Time Points: Pull samples from each storage condition at predetermined intervals (e.g., T=0, 1, 3, 6, and 12 months for long-term; T=0, 1, 2, 3, and 6 months for accelerated).

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its primary degradant (the sulfonic acid).

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL

-

-

Prepare samples for analysis by accurately weighing and dissolving them in a suitable anhydrous solvent (like acetonitrile) to a known concentration.

-

-

Data Analysis: At each time point, calculate the purity of the compound as a percentage of the peak area. Identify and quantify any degradation products. Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.

Application in Synthesis: A Workflow

The primary utility of this compound is as a reactant for creating sulfonamides. The following diagram illustrates a typical workflow for its use in generating a library of compounds for screening.

Conclusion

This compound is a highly reactive and valuable intermediate in drug discovery. Its stability is critically dependent on the exclusion of moisture and storage at refrigerated temperatures (2-8°C) under an inert atmosphere. The principal degradation pathway is hydrolysis to the corresponding sulfonic acid. Researchers and drug development professionals must employ stringent anhydrous handling techniques and appropriate storage conditions to ensure the compound's integrity and achieve successful outcomes in their synthetic endeavors.

References

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 66657-42-9). Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS), this document synthesizes available data from supplier information and scientific literature on the target compound and structurally related sulfonyl chlorides and tetrahydroquinolines to provide a thorough safety profile. This guide is intended for use in research and development settings by qualified individuals.

Chemical and Physical Properties

This compound is a reactive chemical intermediate.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 66657-42-9 | [2][3][4][5][6] |

| Molecular Formula | C₉H₈ClNO₃S | [2][3][4][6] |

| Molecular Weight | 245.68 g/mol | [2][3][6] |

| Melting Point | 209-212 °C (decomposes) | [4] |

| Appearance | Not explicitly stated, likely a solid | Inferred from high melting point |

| Purity | ≥97% to ≥99% | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2][3] |

Hazard Identification and Precautionary Measures

General Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7][8] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P310: Immediately call a POISON CENTER or doctor/physician.[7] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

General Handling and Storage Protocol

Due to its reactive nature, this compound requires careful handling in a controlled laboratory environment.

Protocol:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood with good ventilation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Dispensing: Use a spatula or powder funnel to transfer the solid material, minimizing dust generation.

-

Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator at 2-8°C.[2][3]

-

Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal.

Experimental Protocol for Sulfonamide Synthesis

This compound is primarily used as a precursor for the synthesis of sulfonamides. The following is a general protocol for the reaction of a sulfonyl chloride with an amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine, Triethylamine)

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, proceed with standard aqueous workup and purification by chromatography or recrystallization.

Biological Activity and Signaling Pathways

Derivatives of this compound, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[1][9] PKM2 is a key enzyme in glycolysis and is often overexpressed in cancer cells, playing a role in the Warburg effect.

The activation of PKM2 by these compounds can shift cancer cell metabolism away from anabolic pathways that support proliferation. The PI3K/mTOR signaling pathway is known to upregulate PKM2 expression through HIF1α-mediated transcription.[10]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet. The information provided is based on available data for the specified chemical and related compounds and should be used by trained professionals in a research setting. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Supplier [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, CasNo.66657-42-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. 66657-42-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:66657-42-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

Navigating the Solubility of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 66657-42-9), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing insights into its behavior in organic solvents, detailed experimental protocols for solubility determination, and a logical workflow to guide laboratory practices.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 66657-42-9 | [1][2] |

| Molecular Formula | C₉H₈ClNO₃S | [1][2] |

| Molecular Weight | 245.68 g/mol | [1] |

| Melting Point | 209-212 °C (decomposition) | [2] |

| Appearance | Reported as a solid; specific color not consistently cited. | |

| Storage | Recommended storage is under inert gas (nitrogen or Argon) at 2-8°C. | [1] |

Solubility Profile in Organic Solvents

Quantitative solubility data for this compound in various organic solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility characteristics of quinoline derivatives and sulfonyl chlorides, a qualitative assessment can be inferred.

Generally, quinoline and its derivatives exhibit good solubility in a range of organic solvents.[3][4] This is attributed to their heterocyclic aromatic nature. It is anticipated that this compound would be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in ethers like tetrahydrofuran (THF) and esters such as ethyl acetate is also expected to be significant.

Care should be taken with protic solvents, such as alcohols (e.g., methanol, ethanol) and water. The sulfonyl chloride functional group is susceptible to solvolysis (hydrolysis in the case of water) to form the corresponding sulfonic acid.[5][6] While this reactivity can be exploited in certain synthetic procedures, it is a critical consideration when selecting a solvent for storage or for reactions where the integrity of the sulfonyl chloride is required. The low solubility of some aryl sulfonyl chlorides in water can sometimes protect them from rapid hydrolysis, leading to their precipitation from aqueous reaction mixtures.[5][6]

Table of Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Likely Soluble | Good for reactions and analysis. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Common solvents for organic synthesis. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Likely Soluble | Generally good solvents for similar compounds. |

| Esters | Ethyl Acetate | Likely Soluble | Useful for extraction and chromatography. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately to Sparingly Soluble | Solubility may be lower than in more polar solvents. |

| Alcohols (Protic) | Methanol, Ethanol | Soluble, but Reactive | Will likely undergo solvolysis over time. |

| Water (Protic) | Water | Sparingly Soluble to Insoluble | Prone to hydrolysis. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the widely accepted shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

4.2. Procedure

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform serial dilutions to create a series of calibration standards.

-

Analyze the standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the established analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Workflow and Visualization

The logical progression of determining the solubility of this compound is depicted in the following workflow diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides a robust framework for researchers. By understanding the expected qualitative solubility and employing the detailed experimental protocol, scientists can effectively determine the solubility of this important synthetic intermediate in relevant organic solvents. This knowledge is crucial for the advancement of synthetic methodologies and the efficient development of new chemical entities. It is strongly recommended that researchers perform their own solubility determinations for the specific solvents and conditions relevant to their work.

References

An In-depth Technical Guide to the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride: Key Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a pivotal intermediate in the development of novel therapeutics. The core focus of this document is to delineate the key precursors, provide a comprehensive experimental protocol for its synthesis, and present relevant quantitative data to aid in research and development.

Core Precursors and Synthetic Strategy

The primary and most direct precursor for the synthesis of this compound is 3,4-dihydro-2(1H)-quinolinone , also known as 2-oxo-1,2,3,4-tetrahydroquinoline. This readily available starting material serves as the foundational scaffold upon which the sulfonyl chloride functional group is introduced.

The key synthetic transformation is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction . This reaction involves the treatment of the 3,4-dihydro-2(1H)-quinolinone core with a strong sulfonating agent, typically chlorosulfonic acid (ClSO₃H). The electron-donating nature of the lactam nitrogen in the tetrahydroquinoline ring directs the substitution primarily to the para position (position 6) of the benzene ring, leading to the desired product.

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized methodology based on established chemical principles for chlorosulfonation of aromatic compounds.

Materials:

-

3,4-dihydro-2(1H)-quinolinone

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane.

-

Cooling: The flask is cooled to 0°C using an ice bath.

-

Addition of Starting Material: 3,4-dihydro-2(1H)-quinolinone is added to the cooled dichloromethane and stirred until fully dissolved or a fine suspension is formed.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid (typically 2-5 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at 0-5°C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed with extreme care.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for a specified period (e.g., 1-3 hours) and then allowed to warm to room temperature, with stirring continued for an additional period (e.g., 2-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This step should be performed in a large beaker to accommodate any potential effervescence.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2-3 times).

-

Washing: The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈ClNO₃S | [1][2] |

| Molecular Weight | 245.68 g/mol | [1] |

| CAS Number | 66657-42-9 | [1][2] |

| Typical Yield | 60-85% | General synthetic knowledge |

| Appearance | White to off-white solid | General synthetic knowledge |

| Purity | >95% (after purification) | General synthetic knowledge |

Logical Workflow of the Synthesis

The synthesis of this compound follows a clear and logical progression from the starting material to the final product. This workflow is visualized in the diagram below.

Application in Drug Discovery: A Precursor to Bioactive Molecules

This compound is a versatile intermediate, primarily utilized for the synthesis of a wide array of sulfonamide derivatives. The highly reactive sulfonyl chloride group readily undergoes nucleophilic substitution with various amines, anilines, and other nitrogen-containing nucleophiles.

This synthetic flexibility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Notably, derivatives of this scaffold have been investigated as potent activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism research.[3] The general reaction to form these bioactive sulfonamides is depicted below.

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers and professionals in drug development, mastering the synthesis of this key precursor opens avenues to explore novel chemical entities with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides from 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of biologically active sulfonamides utilizing 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as a key intermediate. The resulting compounds, bearing the privileged tetrahydroquinoline scaffold, have shown significant potential in medicinal chemistry, particularly as antitumor agents and enzyme modulators.

Introduction

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a recognized privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. Sulfonamides derived from this heterocyclic system have recently garnered significant attention. Notably, 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.[1] Furthermore, various tetrahydroquinoline derivatives bearing a sulfonamide moiety have demonstrated potent antitumor activities. This document outlines a general yet detailed procedure for the synthesis of these promising compounds, along with collated data on their biological activities.

General Reaction Scheme

The synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides is typically achieved through the reaction of this compound with a variety of primary or secondary amines in the presence of a base. Pyridine is commonly employed as both the base and, in some cases, the solvent.

Caption: General reaction for the synthesis of sulfonamides.

Experimental Protocol

This protocol provides a representative method for the synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., substituted aniline)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

-

Addition of Amine: To the stirred solution, add the desired amine (1.1-1.2 eq). If using DCM as the solvent, add pyridine (2.0-3.0 eq) to act as a base.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 2-24 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

-

Characterization: Characterize the purified compound by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Caption: Workflow for sulfonamide synthesis and purification.

Data Presentation

The following tables summarize the biological activity of representative 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives.

Table 1: Antitumor Activity of Tetrahydroquinoline Sulfonamide Derivatives

| Compound ID | Structure | IC₅₀ (µg/mL) vs. MCF-7 | IC₅₀ (µg/mL) vs. HeLa | IC₅₀ (µg/mL) vs. HepG2 | Reference |

| Doxorubicin | (Standard) | - | - | 37.5 | [2] |

| Compound 25 | 4-(2-amino-3-cyano-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 3 | [2] |

| Compound 32 | 4-(2-amino-3-cyano-4-(3,4,5-trimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 2.5 | [2] |

| Compound 33 | 4-(2-amino-3-cyano-4-(4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 12 | [2] |

| Compound 35 | 4-(2-amino-3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 10 | [2] |

| Compound 37 | 4-(2-amino-3-cyano-4-(2,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 12.5 | [2] |

| Compound 41 | 4-(2-amino-3-cyano-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide | - | - | 5 | [2] |

Table 2: Activation of Pyruvate Kinase M2 (PKM2) by 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

| Compound ID | R-group on Sulfonamide | AC₅₀ (µM) | Reference |

| 1 | Phenyl | > 50 | [3] |

| 2 | 4-Methylphenyl | 1.2 | [3] |

| 3 | 4-Ethylphenyl | 0.5 | [3] |

| 4 | 4-Fluorophenyl | 0.8 | [3] |

| 5 | 4-Chlorophenyl | 0.3 | [3] |

| 6 | 4-Bromophenyl | 0.2 | [3] |

| 7 | 4-Iodophenyl | 0.1 | [3] |

AC₅₀ is the concentration required to achieve 50% of the maximum activation.

Conclusion

The synthesis of sulfonamides from this compound provides a versatile route to a class of compounds with significant therapeutic potential. The straightforward reaction conditions and the ability to readily diversify the amine component make this an attractive strategy for generating libraries of novel compounds for biological screening in drug discovery programs. The presented data highlights the promise of these scaffolds as both antitumor agents and specific enzyme activators.

References

- 1. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Supplier [benchchem.com]

- 2. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This core moiety is a key component in the development of novel therapeutics, including activators of the M2 isoform of pyruvate kinase (PKM2) for cancer therapy, inhibitors of the anti-apoptotic protein MCL-1, and inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt) for treating autoimmune diseases.[1][2][3] The synthesis of these promising compounds typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with a diverse range of primary amines. This document provides detailed protocols and application notes for this crucial synthetic transformation.

The reaction of this compound with primary amines is a robust and versatile method for generating libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies.[4] The sulfonyl chloride group is a potent electrophile that readily reacts with the nucleophilic primary amine, typically in the presence of a base, to form a stable sulfonamide linkage. This straightforward reaction allows for the facile introduction of a wide variety of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

Applications in Drug Discovery

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide core has been successfully employed in the development of several classes of therapeutic agents:

-

PKM2 Activators: Derivatives of this scaffold have been identified as activators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2).[1] Activation of PKM2 can reprogram cancer cell metabolism, making it a promising target in oncology.

-

MCL-1 Inhibitors: 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been discovered as inhibitors of the anti-apoptotic protein MCL-1, which is overexpressed in multiple cancers.[2]

-

RORγt Inverse Agonists: N-sulfonamide-tetrahydroquinolines have been designed as potent RORγt inverse agonists for the potential treatment of autoimmune diseases like psoriasis.[3]

-

Gamma-Secretase Inhibitors: Tetrahydroquinoline sulfonamides have also been explored as gamma-secretase inhibitors for the potential treatment of Alzheimer's disease.[5]

General Reaction Scheme

The fundamental reaction involves the coupling of this compound with a primary amine in the presence of a suitable base and solvent.

References

- 1. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride Supplier [benchchem.com]

- 5. Tetrahydroquinoline sulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride in Medicinal Chemistry: A Guide for Researchers

For researchers, scientists, and drug development professionals, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride serves as a pivotal building block in the design and synthesis of novel therapeutic agents. This versatile scaffold has gained significant attention for its role in the development of potent and selective modulators of key biological targets, particularly in the field of oncology. This document provides detailed application notes, experimental protocols, and data related to its use in medicinal chemistry, with a focus on the development of pyruvate kinase M2 (PKM2) activators.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of a class of compounds known as 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides. These derivatives have been identified as potent activators of the M2 isozyme of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.

Therapeutic Rationale for Targeting PKM2:

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation, a phenomenon known as the Warburg effect. PKM2 is a key player in this metabolic reprogramming.[1] In contrast to the constitutively active M1 isoform found in most normal differentiated tissues, cancer cells predominantly express the less active M2 isoform.[1] This lower activity of PKM2 is advantageous for cancer cells as it diverts glucose metabolites into biosynthetic pathways, providing the necessary building blocks for cell growth. It is hypothesized that activating PKM2 to levels comparable to the M1 isoform could reprogram cancer cell metabolism, shifting it away from an anabolic state and thereby inhibiting cell proliferation.[1] This makes small molecule activators of PKM2 attractive candidates for cancer therapy.

Mechanism of Action:

The 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives act as allosteric activators of PKM2. They bind to a site distinct from the active site, inducing a conformational change that stabilizes the active tetrameric form of the enzyme. This leads to a significant increase in its catalytic activity.

Quantitative Data

The following table summarizes the in vitro activity of a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives as activators of recombinant human PKM2. The potency is expressed as the concentration required to elicit 50% of the maximal activation (AC50).

| Compound ID | Aryl Substituent (R) | PKM2 AC50 (µM) |

| 1 | 4-methoxyphenyl | > 25 |

| 2 | 4-chlorophenyl | 1.3 |

| 3 | 3,4-dichlorophenyl | 0.35 |

| 4 | 4-bromophenyl | 0.68 |

| 5 | 4-(trifluoromethoxy)phenyl | 0.23 |

| 6 | naphthalen-2-yl | 0.086 |

| 7 | quinolin-6-yl | 0.017 |

| 8 | isoquinolin-5-yl | 0.033 |

| 9 | 1-methyl-1H-indol-5-yl | 0.045 |

| 10 | benzofuran-5-yl | 0.029 |

Experimental Protocols

General Protocol for the Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

This protocol describes a general method for the synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides via the reaction of this compound with various substituted anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline, quinolin-6-amine)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of the desired substituted aniline (1.2 equivalents) in pyridine or DCM at 0 °C, add this compound (1.0 equivalent) portion-wise. If using DCM as the solvent, add triethylamine (1.5 equivalents).

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol for In Vitro PKM2 Activation Assay (LDH-Coupled Method)